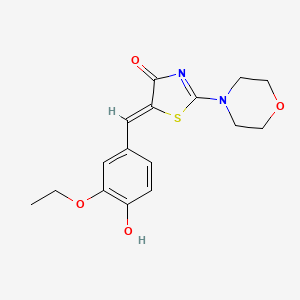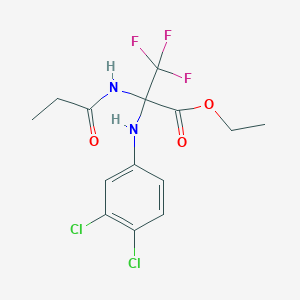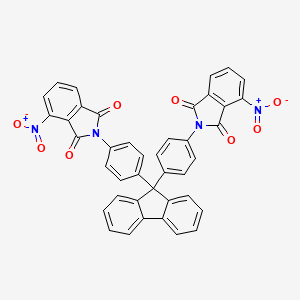![molecular formula C17H11ClN4O4 B11538858 N'-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11538858.png)
N'-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry and material science. This compound features a furan ring substituted with a 4-chloro-3-nitrophenyl group and a pyridine-3-carbohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide typically involves the following steps:
Formation of the Furan Derivative: The initial step involves the synthesis of the furan ring substituted with a 4-chloro-3-nitrophenyl group. This can be achieved through a condensation reaction between 4-chloro-3-nitrobenzaldehyde and furan-2-carbaldehyde under acidic conditions.
Hydrazone Formation: The furan derivative is then reacted with pyridine-3-carbohydrazide in the presence of a suitable catalyst, such as acetic acid, to form the hydrazone linkage. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxides.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide is explored for its potential as a drug lead compound. Its derivatives have shown promise in preclinical studies for treating various diseases, including bacterial infections and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis.
類似化合物との比較
Similar Compounds
- N’-[(E)-[5-(4-Methoxyphenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide
- N’-[(E)-[5-(4-Methylphenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide
- N’-[(E)-[5-(4-Ethylphenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide
Uniqueness
N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide stands out due to the presence of the 4-chloro-3-nitrophenyl group, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
特性
分子式 |
C17H11ClN4O4 |
|---|---|
分子量 |
370.7 g/mol |
IUPAC名 |
N-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H11ClN4O4/c18-14-5-3-11(8-15(14)22(24)25)16-6-4-13(26-16)10-20-21-17(23)12-2-1-7-19-9-12/h1-10H,(H,21,23)/b20-10+ |
InChIキー |
BIDAYWOWUWXOAX-KEBDBYFISA-N |
異性体SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5'-(2-Methoxyethyl) 3'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11538777.png)
![1-(4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11538780.png)
![2-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11538785.png)
![1-[3'-(3-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11538790.png)
![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11538798.png)

![(E)-N'-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide](/img/structure/B11538820.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis(4-amino-1,2,5-oxadiazole-3-carbohydrazide)](/img/structure/B11538821.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11538823.png)
![2,4-dibromo-6-[(E)-{2-[(2Z)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11538831.png)
![N-[(Z)-(3,4-dichlorophenyl)methylidene]-3-(5-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11538840.png)

![5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B11538862.png)
